molecular formula C15H28N4O4 B13007156 Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid

Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid

Cat. No.: B13007156
M. Wt: 328.41 g/mol
InChI Key: XRQDFNLINLXZLB-MOLYVOAJSA-N
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Description

Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its cyclopentane ring, which is substituted with various functional groups, including an acetamido group, an ethylbutyl chain, a guanidino group, and a hydroxy group. The stereochemistry of the compound is defined by its multiple chiral centers, making it a subject of interest in stereochemistry and organic synthesis.

Preparation Methods

The synthesis of Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid involves several steps, including the formation of the cyclopentane ring and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the cyclopentane ring, followed by the sequential addition of the acetamido, ethylbutyl, guanidino, and hydroxy groups. The reaction conditions often involve the use of strong bases, protective groups, and specific catalysts to ensure the correct stereochemistry is achieved .

Chemical Reactions Analysis

Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidino group is known to interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Rel-(1R,2R,3S,4S)-3-((S)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H28N4O4

Molecular Weight

328.41 g/mol

IUPAC Name

(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H28N4O4/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19)/t9-,10+,11+,12+,13+/m1/s1

InChI Key

XRQDFNLINLXZLB-MOLYVOAJSA-N

Isomeric SMILES

CCC(CC)[C@@H]([C@@H]1[C@H](C[C@H]([C@@H]1O)C(=O)O)N=C(N)N)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C

Origin of Product

United States

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